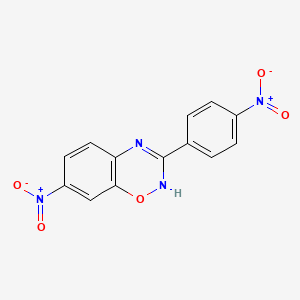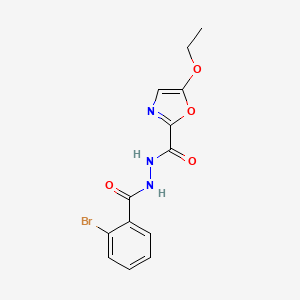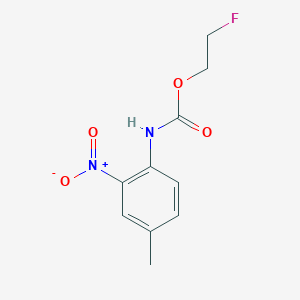
2-fluoroethyl N-(4-methyl-2-nitrophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoroethyl N-(4-methyl-2-nitrophenyl)carbamate is a chemical compound with the molecular formula C10H11FN2O4 It is known for its unique structure, which includes a carbamate group, a nitro group, and a fluoroethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-methyl-2-nitrophenyl)-, 2-fluoroethyl ester typically involves the reaction of 4-methyl-2-nitroaniline with 2-fluoroethanol in the presence of a carbamoylating agent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate ester. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of carbamic acid, (4-methyl-2-nitrophenyl)-, 2-fluoroethyl ester may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-fluoroethyl N-(4-methyl-2-nitrophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Substitution: The fluoroethyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: 4-methyl-2-aminophenyl carbamate.
Reduction: 4-methyl-2-nitrophenyl carbamic acid.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-fluoroethyl N-(4-methyl-2-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, (4-methyl-2-nitrophenyl)-, 2-fluoroethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. The fluoroethyl ester group can also participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, thereby exerting biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, (4-methylphenyl)-, 2-fluoroethyl ester: Lacks the nitro group, which may result in different reactivity and biological activity.
Carbamic acid, (4-methyl-2-nitrophenyl)-, ethyl ester: Lacks the fluoro group, which may affect its chemical properties and interactions with biological targets.
Uniqueness
2-fluoroethyl N-(4-methyl-2-nitrophenyl)carbamate is unique due to the presence of both the nitro group and the fluoroethyl ester group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
61986-45-6 |
|---|---|
Fórmula molecular |
C10H11FN2O4 |
Peso molecular |
242.2 g/mol |
Nombre IUPAC |
2-fluoroethyl N-(4-methyl-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C10H11FN2O4/c1-7-2-3-8(9(6-7)13(15)16)12-10(14)17-5-4-11/h2-3,6H,4-5H2,1H3,(H,12,14) |
Clave InChI |
ZGAGYDONECGUJE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)OCCF)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)OCCF)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-Methoxy-4-nitrophenyl)-N-[4-(piperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B1658646.png)
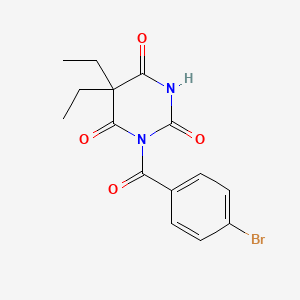
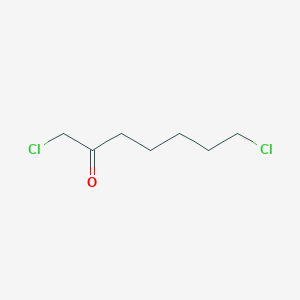
![(5E)-3-ethyl-5-[[3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658652.png)
![(5E)-1-(2,3-dichlorophenyl)-2-sulfanylidene-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B1658653.png)
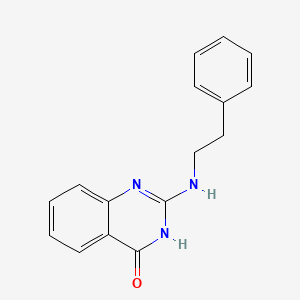
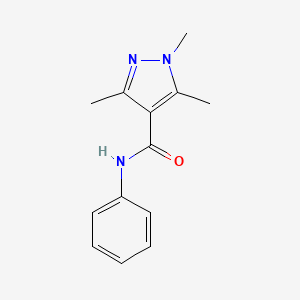
![(5E)-3-benzyl-5-[[4-(1-phenylethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658659.png)
![Ethyl 2-[5-[[1-(3-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoate](/img/structure/B1658661.png)
![3-[(E)-[3-methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658662.png)
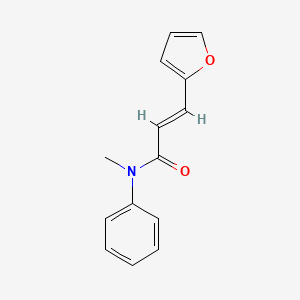
![(5E)-5-[[4-[(4-iodophenyl)methoxy]-3-methoxyphenyl]methylidene]imidazolidine-2,4-dione](/img/structure/B1658666.png)
